![molecular formula C24H42O21 B1589277 (3R,4S,5R,6R)-4-[(3R,4S,5R,6R)-4-[(2S,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-2,3,5-triol CAS No. 26212-72-6](/img/structure/B1589277.png)
(3R,4S,5R,6R)-4-[(3R,4S,5R,6R)-4-[(2S,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-2,3,5-triol
Overview
Description
(3R,4S,5R,6R)-4-[(3R,4S,5R,6R)-4-[(2S,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-2,3,5-triol is a tetrasaccharide composed of four glucose units linked by β-1,3-glycosidic bonds. It is a type of oligosaccharide derived from laminarin, a polysaccharide found in the cell walls of brown algae. The molecular formula of laminaritetraose is C24H42O21, and it has a molecular weight of 666.6 g/mol .
Mechanism of Action
Target of Action
Laminaritetraose primarily targets the glycoside hydrolase family 64 enzymes, specifically the laminaripentaose-producing beta-1,3-glucanase (LPHase) . This enzyme cleaves a long-chain polysaccharide beta-1,3-glucan into specific pentasaccharide oligomers .
Mode of Action
Laminaritetraose interacts with its target enzyme, LPHase, by sitting in an electronegatively charged central region within a wide groove of the enzyme . This region is proximal to several conserved residues including two carboxylates (Glu (154) and Asp (170)) and four other sugar-binding residues (Thr (156), Asn (158), Trp (163), and Thr (167)) . These residues play a crucial role in the interaction of Laminaritetraose with LPHase .
Biochemical Pathways
The interaction of Laminaritetraose with LPHase affects the biochemical pathway of beta-1,3-glucan cleavage . LPHase uses a direct displacement mechanism involving Glu (154) and Asp (170) to cleave a beta-1,3-glucan into specific alpha-pentasaccharide oligomers .
Result of Action
The result of Laminaritetraose’s action is the production of specific alpha-pentasaccharide oligomers from the cleavage of beta-1,3-glucan . This is achieved through the direct displacement mechanism involving Glu (154) and Asp (170) in the LPHase enzyme .
Action Environment
The action of Laminaritetraose is influenced by environmental factors such as pH and temperature . For instance, a mutant enzyme exhibited high hydrolytic activity toward reduced laminarin at optimal pH of 4.5 and temperature of 55 °C . .
Biochemical Analysis
Biochemical Properties
Laminaritetraose plays a significant role in biochemical reactions, particularly in the degradation of polysaccharides. It serves as a substrate for enzymes such as endo-1,3-β-glucanase, which hydrolyzes the β-1,3-glycosidic bonds in laminarin to produce smaller oligosaccharides, including laminaritetraose . This interaction is crucial for the breakdown of complex carbohydrates into simpler forms that can be utilized by organisms. Additionally, laminaritetraose interacts with other biomolecules, such as proteins involved in plant immune responses, where it can act as a signaling molecule to trigger defense mechanisms .
Cellular Effects
Laminaritetraose influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In plant cells, laminaritetraose can act as a pathogen-associated molecular pattern (PAMP), recognized by pattern recognition receptors (PRRs) on the cell surface . This recognition triggers a cascade of signaling events that lead to the activation of defense-related genes and the production of reactive oxygen species (ROS), which help to fend off pathogenic attacks . In addition, laminaritetraose has been shown to modulate the activity of certain enzymes involved in carbohydrate metabolism, thereby influencing overall cellular metabolism .
Molecular Mechanism
The molecular mechanism of laminaritetraose involves its interaction with specific enzymes and receptors. For instance, laminaritetraose binds to the active site of endo-1,3-β-glucanase, facilitating the hydrolysis of β-1,3-glycosidic bonds . This binding interaction is mediated by several conserved residues within the enzyme’s active site, which stabilize the substrate and catalyze the cleavage reaction . Furthermore, laminaritetraose can interact with PRRs on the surface of plant cells, initiating a signaling cascade that leads to the activation of defense responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of laminaritetraose can vary over time. Studies have shown that laminaritetraose is relatively stable under ambient conditions, with a shelf life of over two years when stored properly . Its stability can be influenced by factors such as temperature and pH. Over time, laminaritetraose may undergo degradation, leading to a decrease in its efficacy in biochemical assays . Long-term studies have also indicated that prolonged exposure to laminaritetraose can result in changes in cellular function, including alterations in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of laminaritetraose in animal models are dose-dependent. At lower dosages, laminaritetraose has been shown to enhance immune responses and improve metabolic functions . At higher dosages, it may exhibit toxic effects, including disruptions in cellular homeostasis and adverse impacts on organ function . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response . It is important to carefully monitor and adjust dosages to avoid potential toxicity in animal studies.
Metabolic Pathways
Laminaritetraose is involved in several metabolic pathways, particularly those related to carbohydrate metabolism. It is a product of the enzymatic hydrolysis of laminarin by endo-1,3-β-glucanase . Once formed, laminaritetraose can be further broken down into smaller glucose units by exo-β-glucanases, which cleave the terminal glucose residues . These metabolic pathways are essential for the utilization of complex carbohydrates as energy sources and for the synthesis of other biomolecules .
Transport and Distribution
Within cells and tissues, laminaritetraose is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of laminaritetraose across cellular membranes, ensuring its availability for biochemical reactions . Additionally, laminaritetraose can bind to certain proteins that help to localize it within specific cellular compartments, such as the cytoplasm or the cell wall . This distribution is crucial for its role in various cellular processes.
Subcellular Localization
Laminaritetraose is localized in specific subcellular compartments, where it exerts its biochemical functions. In plant cells, laminaritetraose is primarily found in the cell wall and the cytoplasm . Its localization is directed by targeting signals and post-translational modifications that ensure its proper distribution within the cell . The presence of laminaritetraose in these compartments allows it to interact with enzymes and receptors involved in cell wall remodeling and defense responses .
Preparation Methods
Synthetic Routes and Reaction Conditions
(3R,4S,5R,6R)-4-[(3R,4S,5R,6R)-4-[(2S,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-2,3,5-triol can be synthesized through the enzymatic hydrolysis of laminarin using specific β-1,3-glucanases. These enzymes cleave the β-1,3-glycosidic bonds in laminarin, producing laminaritetraose along with other oligosaccharides . The reaction conditions typically involve maintaining an optimal pH and temperature for the enzyme activity, which can vary depending on the source of the enzyme.
Industrial Production Methods
Industrial production of laminaritetraose involves the extraction of laminarin from brown algae, followed by enzymatic hydrolysis using β-1,3-glucanases. The process includes steps such as algae harvesting, laminarin extraction, enzyme treatment, and purification of the resulting oligosaccharides .
Chemical Reactions Analysis
Types of Reactions
(3R,4S,5R,6R)-4-[(3R,4S,5R,6R)-4-[(2S,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-2,3,5-triol undergoes various chemical reactions, including:
Hydrolysis: Enzymatic hydrolysis by β-1,3-glucanases to produce smaller oligosaccharides.
Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups.
Common Reagents and Conditions
Hydrolysis: β-1,3-glucanases, optimal pH (usually around 5-6), and temperature (45-55°C).
Oxidation: Oxidizing agents such as periodate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride.
Major Products Formed
Scientific Research Applications
(3R,4S,5R,6R)-4-[(3R,4S,5R,6R)-4-[(2S,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-2,3,5-triol has various scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Laminaribiose: A disaccharide composed of two glucose units linked by β-1,3-glycosidic bonds.
Laminaritriose: A trisaccharide composed of three glucose units linked by β-1,3-glycosidic bonds.
Laminaripentaose: A pentasaccharide composed of five glucose units linked by β-1,3-glycosidic bonds.
Uniqueness
(3R,4S,5R,6R)-4-[(3R,4S,5R,6R)-4-[(2S,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-2,3,5-triol is unique due to its specific structure and the number of glucose units. Its tetrasaccharide structure allows it to interact differently with enzymes and biological systems compared to shorter or longer oligosaccharides. This uniqueness makes it valuable for studying specific enzymatic activities and biological processes .
Properties
IUPAC Name |
(3R,4S,5R,6R)-4-[(3R,4S,5R,6R)-4-[(2S,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-2,3,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H42O21/c25-1-5-9(29)13(33)14(34)22(40-5)44-19-11(31)7(3-27)42-24(16(19)36)45-20-12(32)8(4-28)41-23(17(20)37)43-18-10(30)6(2-26)39-21(38)15(18)35/h5-38H,1-4H2/t5-,6-,7-,8-,9-,10-,11-,12-,13+,14-,15-,16-,17-,18+,19+,20+,21?,22+,23?,24+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLBQXBHLZOAVSV-BJSXIJIWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](O[C@H]([C@@H]2O)O[C@H]3[C@@H]([C@H](OC([C@@H]3O)O[C@H]4[C@@H]([C@H](OC([C@@H]4O)O)CO)O)CO)O)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H42O21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80461498 | |
| Record name | CTK8G0484 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80461498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
666.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26212-72-6 | |
| Record name | CTK8G0484 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80461498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


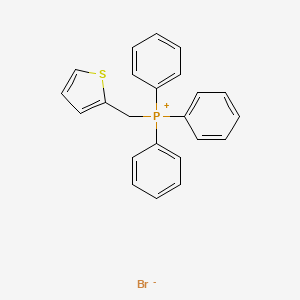
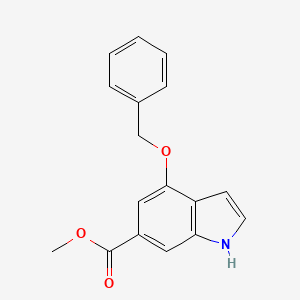

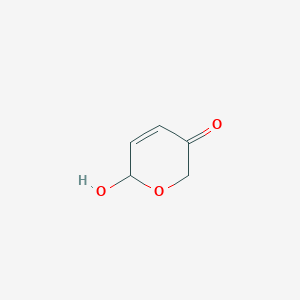
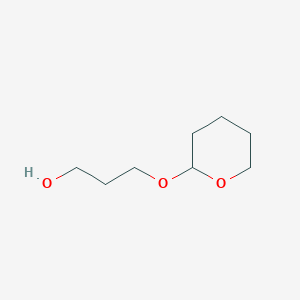


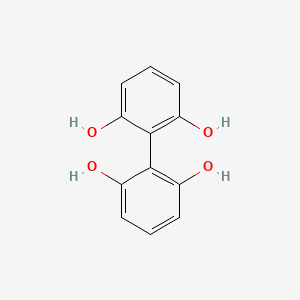
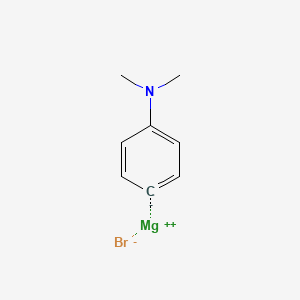
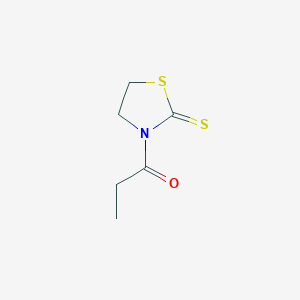
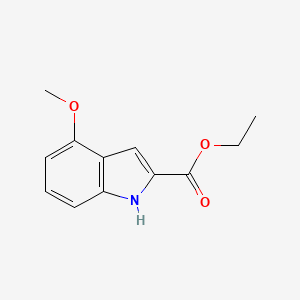
![N-(5-Chlorobenzo[d][1,3]dioxol-4-yl)-7-fluoro-5-((tetrahydro-2H-pyran-4-yl)oxy)quinazolin-4-amine](/img/structure/B1589213.png)


